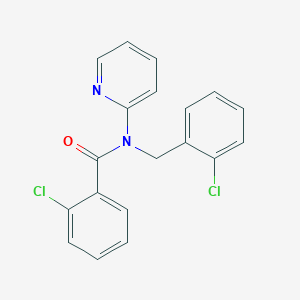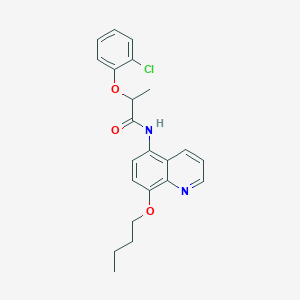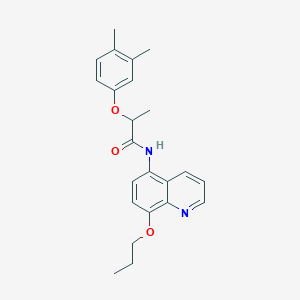![molecular formula C21H25N5O2S B11318863 N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11318863.png)
N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the naphthalene-2-sulfonyl group via a nucleophilic substitution reaction. The piperazine ring is then introduced through a cyclization reaction, followed by the addition of the ethyl and methyl groups through alkylation reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar in structure but lacks the pyrimidine core.
Naphthalene-2-sulfonamide: Shares the naphthalene-2-sulfonyl group but differs in the rest of the structure.
Uniqueness
N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C21H25N5O2S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-ethyl-4-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H25N5O2S/c1-3-22-21-23-16(2)14-20(24-21)25-10-12-26(13-11-25)29(27,28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
YOUVTMPZVHILKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Azepan-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11318784.png)

![N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318789.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318796.png)
![2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B11318807.png)
![4-Chlorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318815.png)
![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11318817.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11318823.png)


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11318851.png)

![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318858.png)
![N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11318870.png)
